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Compound of Interest

1-(4-Chloro-2-
Compound Name:
fluorophenyl)piperazine

cat. No.: B1333770

An In-depth Technical Guide to 1-(4-Chloro-2-
fluorophenyl)piperazine

This technical guide provides a comprehensive overview of the chemical structure, synthesis,
and analysis of 1-(4-Chloro-2-fluorophenyl)piperazine, a heterocyclic compound of interest
to researchers, scientists, and professionals in drug development. The piperazine moiety is a
prevalent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide array
of biological activities.

Chemical Identity and Physical Properties

1-(4-Chloro-2-fluorophenyl)piperazine is a disubstituted piperazine with a chlorofluorophenyl
group attached to one of the nitrogen atoms of the piperazine ring. Its chemical and physical
properties are summarized below.
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Property Value Reference
1-(4-chloro-2-

IUPAC Name ) ) [1]
fluorophenyl)piperazine

CAS Number 515160-75-5 [1]

Molecular Formula C10H12CIFN:2 [1]

Molecular Weight 214.67 g/mol [1]

Appearance Solid [2]

Melting Point 58-61 °C [3]

Boiling Point 122-125 °C at 0.2 mmHg [3]
C1CN(CCN1)C2=C(C=C(C=C

SMILES [1]
2)ChHF

IPILNCXNYGCVDJ-
InChl Key [1]
UHFFFAOYSA-N

Chemical Structure

The chemical structure of 1-(4-Chloro-2-fluorophenyl)piperazine consists of a piperazine ring
linked to a 4-chloro-2-fluorophenyl group.

Figure 1: Chemical structure of 1-(4-Chloro-2-fluorophenyl)piperazine.

Synthesis

The synthesis of 1-arylpiperazines can be achieved through several methods, with nucleophilic
aromatic substitution being a common approach. A representative experimental protocol for the
synthesis of 1-(4-Chloro-2-fluorophenyl)piperazine is detailed below.

Experimental Protocol: Nucleophilic Aromatic
Substitution

This protocol is a general representation and may require optimization.
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e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve 1,4-dichloro-2-fluorobenzene (1 equivalent) in a suitable solvent such as
dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

o Addition of Reagents: Add piperazine (1.2 equivalents) and a base, such as potassium
carbonate (K2CQ3) or triethylamine (TEA) (2 equivalents), to the solution.

o Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. The
progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into
ice-water.

o Extraction: Extract the agueous mixture with a suitable organic solvent, such as ethyl acetate
or dichloromethane.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by
column chromatography on silica gel.

e G = e e )

Click to download full resolution via product page

Figure 2: General workflow for the synthesis of 1-(4-Chloro-2-fluorophenyl)piperazine.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of
1-(4-Chloro-2-fluorophenyl)piperazine. Below are the expected analytical data based on its
structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR (Expected Chemical Shifts)

13C NMR (Expected Chemical Shifts)

Aromatic Protons: 6.8 - 7.5 ppm

Aromatic Carbons: 110 - 160 ppm

Piperazine Protons (-CH2-N-Ar): 3.0 - 3.4 ppm

Piperazine Carbons (-CH2-N-Ar): 45 - 55 ppm

Piperazine Protons (-CHz-NH): 2.8 - 3.2 ppm

Piperazine Carbons (-CH2-NH): 40 - 50 ppm

Piperazine Proton (-NH): 1.5 - 2.5 ppm (broad)

Note: Expected chemical shifts are approximate and can vary based on the solvent and

instrument used.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1-(4-Chloro-2-fluorophenyl)piperazine is

expected to show a molecular ion peak [M]* at m/z 214, corresponding to its molecular weight.

The isotopic pattern of chlorine (3°Cl and 37Cl in a ~3:1 ratio) would result in a characteristic

[M+2]* peak at m/z 216.

Expected m/z

Fragment

214/216 [M]* Molecular ion
171/173 Loss of -C2HsN
145/147 [Cl-CeH3-F-N]*
129/131 [CI-CeHs-F]*

85 [Piperazine-H]*
56 [CsHeN]*

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are

powerful techniques for assessing the purity and quantifying 1-(4-Chloro-2-

fluorophenyl)piperazine.
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High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be employed for the analysis.

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 um)
] A: Water with 0.1% Trifluoroacetic Acid (TFA) B:
Mobile Phase o )
Acetonitrile with 0.1% TFA
) A time-dependent gradient from high aqueous to
Gradient ) ]
high organic
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 pyL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds like 1-(4-Chloro-
2-fluorophenyl)piperazine.

Parameter Condition

Capillary column (e.g., HP-5MS, 30 m x 0.25

Column
mm, 0.25 pum)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min
MS Detector Electron lonization (El) at 70 eV

Potential Biological Activity and Signaling Pathways
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While specific biological data for 1-(4-Chloro-2-fluorophenyl)piperazine is limited in publicly
available literature, the N-phenylpiperazine scaffold is a well-known pharmacophore present in
numerous psychoactive drugs that interact with neurotransmitter systems.[4] Derivatives of
(fluorophenyl)piperazine have also been identified as inhibitors of human equilibrative
nucleoside transporters (ENTS).[5]

Based on the activities of related compounds, 1-(4-Chloro-2-fluorophenyl)piperazine could
potentially interact with serotonin and dopamine receptors, or act as a nucleoside transport

inhibitor. The diagram below illustrates a hypothetical signaling pathway involving the inhibition
of ENTSs.
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Figure 3: Hypothetical signaling pathway showing the inhibition of equilibrative nucleoside
transporters.
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This guide provides a foundational understanding of 1-(4-Chloro-2-fluorophenyl)piperazine.
Further experimental investigation is necessary to fully characterize its properties and biological
activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

2. 1-(4-Chloro-2-fluorophenyl)piperazine | CLOH12CIFN2 | CID 2783123 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 3. revroum.lew.ro [revroum.lew.ro]
e 4. pubs.acs.org [pubs.acs.org]

e 5. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-
yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as
Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

« To cite this document: BenchChem. [1-(4-Chloro-2-fluorophenyl)piperazine chemical
structure and analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333770#1-4-chloro-2-fluorophenyl-piperazine-
chemical-structure-and-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1333770?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

